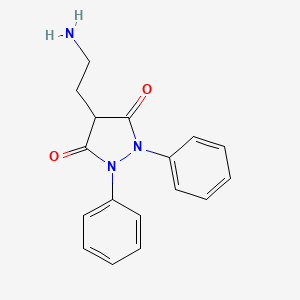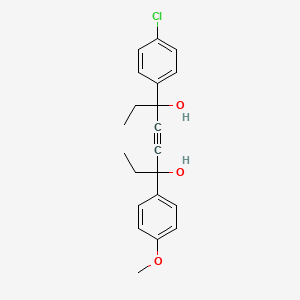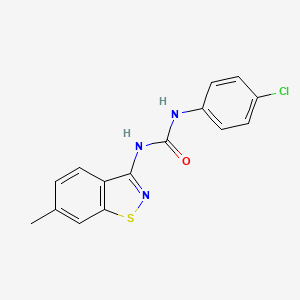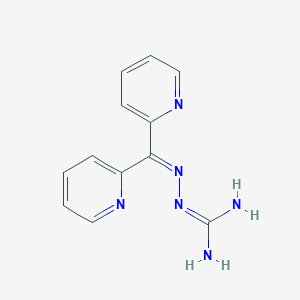
Di-(2-pyridyl)ketone guanylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-(2-pyridyl)ketone guanylhydrazone is a chemical compound known for its ability to form colored complexes with various metal ions.
Vorbereitungsmethoden
The synthesis of di-(2-pyridyl)ketone guanylhydrazone involves the reaction of di-(2-pyridyl)ketone with guanylhydrazine under specific conditions. The reaction typically occurs in an aqueous or alcoholic medium, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Di-(2-pyridyl)ketone guanylhydrazone undergoes various chemical reactions, including complexation with metal ions such as cobalt(II), nickel(II), copper(II), iron(II), and palladium(II). These reactions result in the formation of colored complexes, which can be used for the selective determination of these metal ions . Common reagents used in these reactions include metal salts and appropriate solvents. The major products formed are the metal complexes, which exhibit distinct spectral characteristics.
Wissenschaftliche Forschungsanwendungen
Di-(2-pyridyl)ketone guanylhydrazone has several scientific research applications:
Analytical Chemistry: It is used as a reagent for the detection and quantification of metal ions in various samples.
Biology and Medicine: The compound’s ability to form complexes with metal ions makes it useful in studying metal ion interactions in biological systems
Wirkmechanismus
The mechanism of action of di-(2-pyridyl)ketone guanylhydrazone involves its ability to coordinate with metal ions through its pyridyl and carbonyl groups. This coordination leads to the formation of stable complexes, which can be detected through their distinct spectral properties . The molecular targets are the metal ions, and the pathways involved include the formation of coordination bonds between the compound and the metal ions.
Vergleich Mit ähnlichen Verbindungen
Di-(2-pyridyl)ketone guanylhydrazone is unique in its ability to form colored complexes with a wide range of metal ions. Similar compounds include di-(2-pyridyl)ketone oxime and other pyridyl-based ligands, which also form complexes with metal ions but may differ in their selectivity and spectral properties . The uniqueness of this compound lies in its broad applicability and the distinct colors of the complexes it forms with different metal ions.
Eigenschaften
CAS-Nummer |
109173-47-9 |
|---|---|
Molekularformel |
C12H12N6 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-(dipyridin-2-ylmethylideneamino)guanidine |
InChI |
InChI=1S/C12H12N6/c13-12(14)18-17-11(9-5-1-3-7-15-9)10-6-2-4-8-16-10/h1-8H,(H4,13,14,18) |
InChI-Schlüssel |
GBGRMWYDUDJMFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=NN=C(N)N)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


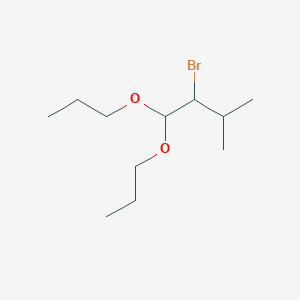
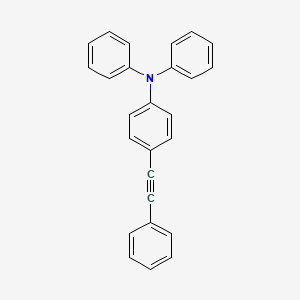
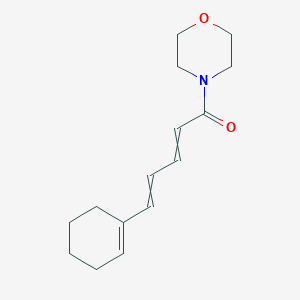
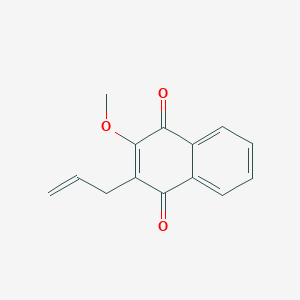
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)
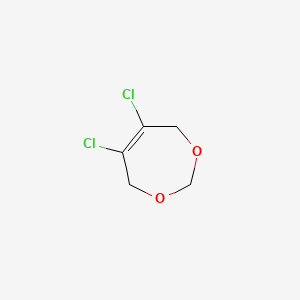
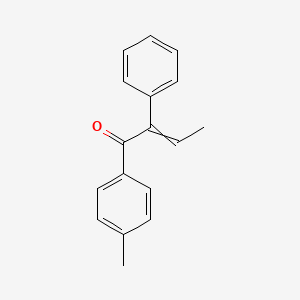
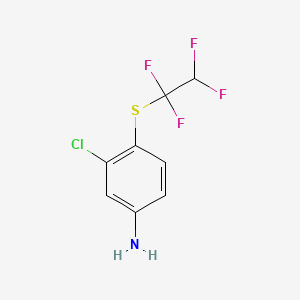
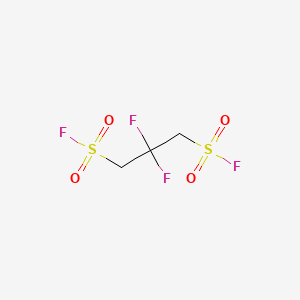
![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
